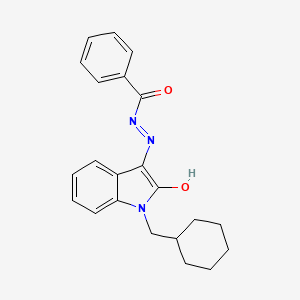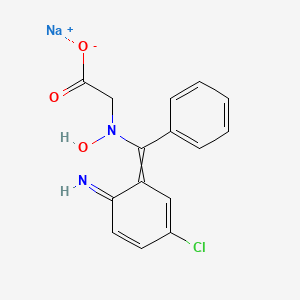
alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt involves several steps. Typically, the process starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to achieve the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol
- (2-Amino-5-chlorophenyl)(phenyl)methanol
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
Uniqueness
Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C15H12ClN2NaO3 |
|---|---|
Molekulargewicht |
326.71 g/mol |
IUPAC-Name |
sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
OVVKLWOQTZSOTK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


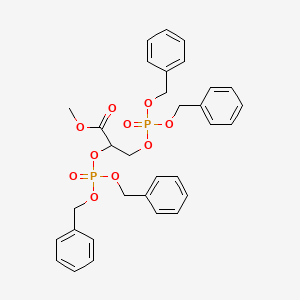

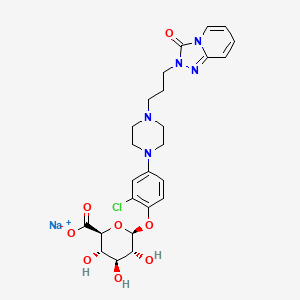
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
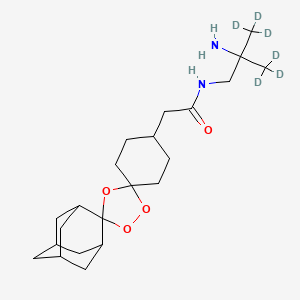
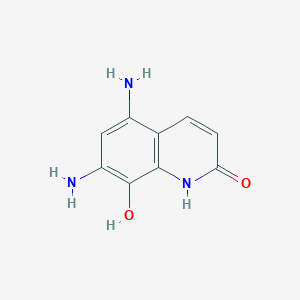

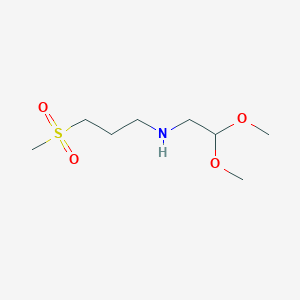
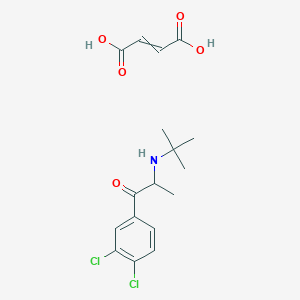
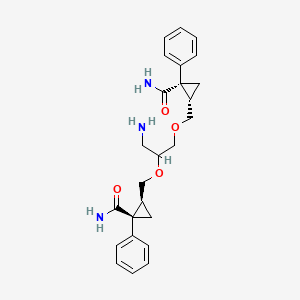

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
